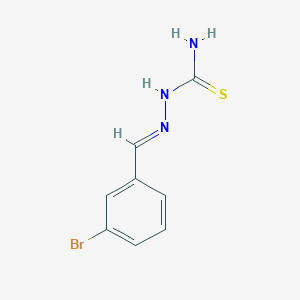
3-Bromobenzaldehyde thiosemicarbazone
Overview
Description
3-Bromobenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction between 3-bromobenzaldehyde and thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties . The presence of the bromine atom in the benzaldehyde moiety enhances the compound’s reactivity and potential biological activity.
Mechanism of Action
Target of Action
3-Bromobenzaldehyde thiosemicarbazone primarily targets tyrosinase , an enzyme that plays an essential role in melanogenesis . Overproduction of melanin can lead to hyperpigmentation skin disorders in mammals and enzymatic browning in plant-derived foods . Thiosemicarbazones have also been reported to exhibit cytotoxic activities, suggesting potential anticancer properties .
Mode of Action
Thiosemicarbazones, including this compound, inhibit tyrosinase activity, thereby reducing melanin production . They interact with the enzyme, altering its function and leading to changes in melanogenesis . In terms of anticancer activity, thiosemicarbazones may exert their effects through reactive oxygen species (ROS)-mediated apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is melanogenesis, specifically the rate-limiting step of melanin synthesis catalyzed by tyrosinase . By inhibiting tyrosinase, this compound can potentially reduce melanin production and alleviate hyperpigmentation disorders . In terms of anticancer activity, the compound may influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Theoretical studies on similar thiosemicarbazone derivatives suggest that these compounds may have high bioavailability and bioactivity .
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production, potentially alleviating hyperpigmentation disorders . As for its anticancer properties, the compound may induce apoptosis in cancer cells, contributing to its cytotoxic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and metal ions in the environment can affect the activity of thiosemicarbazones . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemical substances .
Biochemical Analysis
Biochemical Properties
Thiosemicarbazones, including 3-Bromobenzaldehyde thiosemicarbazone, have important pharmacological properties such as anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition . They show activity against various diseases and conditions, including tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis, and malaria .
Cellular Effects
Thiosemicarbazone derivatives, including this compound, have been evaluated for their cytotoxic activities on various cell lines . For example, they have shown potent cytotoxic activity against C6 glioma and MCF7 breast cancer cell lines .
Molecular Mechanism
It is known that thiosemicarbazones generally act as bidentate ligands, coordinating with metal ions over nitrogen and sulfur atoms of azomethine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-bromobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzaldehyde+Thiosemicarbazide→3-Bromobenzaldehyde thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The bromine atom in the benzaldehyde ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde thiosemicarbazones, depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
3-Bromobenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Similar Compounds:
Uniqueness:
- The presence of the bromine atom in this compound enhances its reactivity and potential biological activity compared to other thiosemicarbazone derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
[(E)-(3-bromophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


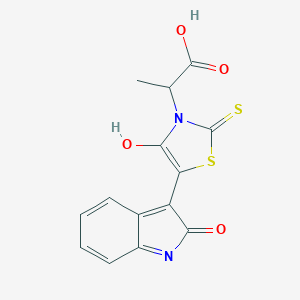
![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)

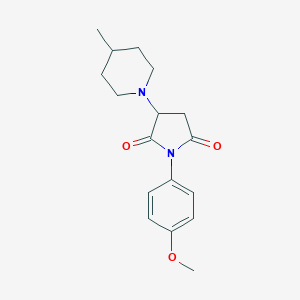
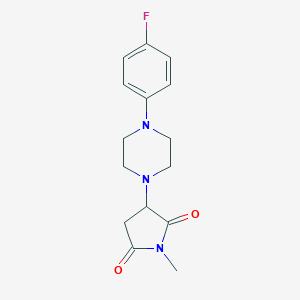
![2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B362794.png)
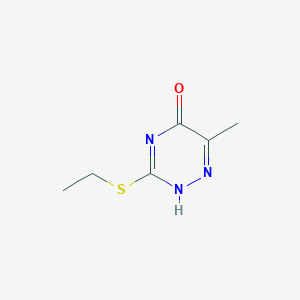

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B362810.png)
![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)
![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)
